molecular formula C34H35N5O6 B13439816 N-[9-[(2R,4R,5R)-4-hydroxy-5-[[(4-methoxyphenyl)-diphenylmethoxy]methyl]oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide

N-[9-[(2R,4R,5R)-4-hydroxy-5-[[(4-methoxyphenyl)-diphenylmethoxy]methyl]oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide

Cat. No.: B13439816
M. Wt: 609.7 g/mol
InChI Key: FQTPONUNZDHSNX-JCYYIGJDSA-N
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Description

N-[9-[(2R,4R,5R)-4-hydroxy-5-[[(4-methoxyphenyl)-diphenylmethoxy]methyl]oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique structure, which includes a purine base linked to a modified oxolane ring. Its chemical properties make it valuable in medicinal chemistry and biochemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[9-[(2R,4R,5R)-4-hydroxy-5-[[(4-methoxyphenyl)-diphenylmethoxy]methyl]oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide involves multiple steps. The process typically starts with the preparation of the oxolane ring, followed by the introduction of the purine base. The final step involves the attachment of the 2-methylpropanamide group. Common reagents used in these reactions include various protecting groups, catalysts, and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound often employs automated synthesis techniques to ensure consistency and scalability. The use of high-throughput reactors and continuous flow systems allows for efficient production while maintaining stringent quality control standards.

Chemical Reactions Analysis

Types of Reactions

N-[9-[(2R,4R,5R)-4-hydroxy-5-[[(4-methoxyphenyl)-diphenylmethoxy]methyl]oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the purine base or the oxolane ring.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the purine base.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pH levels, and solvent environments to optimize reaction efficiency and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated analogs. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Chemistry

In chemistry, N-[9-[(2R,4R,5R)-4-hydroxy-5-[[(4-methoxyphenyl)-diphenylmethoxy]methyl]oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound is used to study enzyme interactions and metabolic pathways. Its ability to mimic natural substrates makes it a valuable tool for probing biochemical processes.

Medicine

In medicine, this compound has potential therapeutic applications. It is investigated for its antiviral and anticancer properties, with ongoing research exploring its efficacy and safety.

Industry

In the industrial sector, this compound is used in the development of new materials and chemical processes. Its stability and reactivity make it suitable for various applications, including catalysis and material science.

Mechanism of Action

The mechanism of action of N-[9-[(2R,4R,5R)-4-hydroxy-5-[[(4-methoxyphenyl)-diphenylmethoxy]methyl]oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide involves its interaction with specific molecular targets. In biological systems, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt metabolic pathways, leading to therapeutic effects such as antiviral or anticancer activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[9-[(2R,4R,5R)-4-hydroxy-5-[[(4-methoxyphenyl)-diphenylmethoxy]methyl]oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide stands out due to its specific structural features, such as the combination of a purine base with a modified oxolane ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C34H35N5O6

Molecular Weight

609.7 g/mol

IUPAC Name

N-[9-[(2R,4R,5R)-4-hydroxy-5-[[(4-methoxyphenyl)-diphenylmethoxy]methyl]oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide

InChI

InChI=1S/C34H35N5O6/c1-21(2)31(41)37-33-36-30-29(32(42)38-33)35-20-39(30)28-18-26(40)27(45-28)19-44-34(22-10-6-4-7-11-22,23-12-8-5-9-13-23)24-14-16-25(43-3)17-15-24/h4-17,20-21,26-28,40H,18-19H2,1-3H3,(H2,36,37,38,41,42)/t26-,27-,28-/m1/s1

InChI Key

FQTPONUNZDHSNX-JCYYIGJDSA-N

Isomeric SMILES

CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2[C@H]3C[C@H]([C@H](O3)COC(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=C(C=C6)OC)O

Canonical SMILES

CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2C3CC(C(O3)COC(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=C(C=C6)OC)O

Origin of Product

United States

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